Product packaging for 1-(3-Ethyloxolan-3-yl)piperazine(Cat. No.:)

1-(3-Ethyloxolan-3-yl)piperazine

Cat. No.: B13181948
M. Wt: 184.28 g/mol
InChI Key: BALKCUWRNGASDL-UHFFFAOYSA-N
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Description

1-(3-Ethyloxolan-3-yl)piperazine is a chemical compound with the CAS Number 1877022-07-5 and a molecular formula of C10H20N2O, corresponding to a molecular weight of 184.28 g/mol . This molecule features a piperazine ring, a privileged scaffold in medicinal chemistry, substituted with a 3-ethyloxolane (tetrahydrofuran) group . Piperazine derivatives represent a broad and highly important class of compounds in pharmaceutical research, forming the core structure of numerous therapeutic agents across various domains, including antimicrobials, antipsychotics, and anthelmintics . The specific substitution pattern in this compound makes it a valuable and versatile building block for medicinal chemists. It is designed for use in structure-activity relationship (SAR) studies, the synthesis of more complex molecular libraries, and the exploration of new biological targets. The oxolane and ethyl groups influence the molecule's physicochemical properties, such as lipophilicity and conformational preference, which can be critical for optimizing a compound's pharmacokinetic and pharmacodynamic profile. This product is provided as a high-purity material for research and development purposes. It is intended for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N2O B13181948 1-(3-Ethyloxolan-3-yl)piperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

1-(3-ethyloxolan-3-yl)piperazine

InChI

InChI=1S/C10H20N2O/c1-2-10(3-8-13-9-10)12-6-4-11-5-7-12/h11H,2-9H2,1H3

InChI Key

BALKCUWRNGASDL-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCOC1)N2CCNCC2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 3 Ethyloxolan 3 Yl Piperazine

Advanced Synthetic Routes to the 1-(3-Ethyloxolan-3-yl)piperazine Core

The construction of the this compound molecule presents a unique synthetic challenge, requiring the assembly of both the piperazine (B1678402) and the substituted oxolane rings.

Strategies for Piperazine Ring Formation and Functionalization

The formation of the piperazine ring is a well-established area of heterocyclic chemistry. researchgate.netresearchgate.net Common strategies that could be adapted for the synthesis of this compound include the reaction of a suitable amine with bis(2-chloroethyl)amine (B1207034) or the cyclization of ethylenediamine (B42938) derivatives. In the context of the target molecule, a plausible approach would involve the initial synthesis of 3-amino-3-ethyloxolane, which would then be reacted with bis(2-chloroethyl)amine to form the piperazine ring.

Another versatile method involves the reductive amination of a suitable precursor. For instance, a primary amine can undergo a double Michael addition to nitrosoalkenes to form a bis(oximinoalkyl)amine, which can then undergo a stereoselective catalytic reductive cyclization to yield the piperazine ring. mdpi.comnih.gov This method offers a pathway to construct the piperazine ring from a primary amino group, a strategy that could be applied to a pre-formed 3-amino-3-ethyloxolane. doi.org

The functionalization of the piperazine ring itself can be achieved through various methods, with N-substitution being the most common. mdpi.com Direct C-H functionalization of the piperazine ring is more challenging but has seen recent advances, offering routes to carbon-substituted piperazines. neuroquantology.com

Piperazine Ring Formation Strategy Key Reagents General Conditions Potential Application for Target Compound
Reaction with bis(2-haloethyl)aminebis(2-chloroethyl)amine, baseHigh temperature, high-boiling point solventReaction with 3-amino-3-ethyloxolane
Reductive Cyclization of DioximesPrimary amine, nitrosoalkenes, H₂, catalyst (e.g., Pd/C)Two-step process: Michael addition followed by catalytic hydrogenationStarting from 3-amino-3-ethyloxolane
Cyclization of Diamine PrecursorsLinear diamine with appropriate leaving groupsBase-mediated cyclizationCyclization of a precursor containing the 3-ethyloxolane moiety

Methodologies for Oxolane Ring Construction with Integrated Piperazine Structures

The synthesis of the 3-substituted oxolane ring, particularly with a piperazine moiety at the 3-position, is less commonly documented. One potential strategy involves the manganese(III) acetate (B1210297) mediated radical cyclization of an unsaturated piperazine derivative with a 1,3-dicarbonyl compound to form a dihydrofuran ring, which could then be reduced to the oxolane. For the synthesis of this compound, a hypothetical route could involve the reaction of a piperazine-containing precursor with reagents suitable for forming the oxolane ring.

Alternatively, the oxolane ring could be constructed from a linear precursor that already contains the piperazine moiety. For example, a suitably substituted diol with a piperazine group could undergo an intramolecular dehydration reaction to form the oxolane ring. The synthesis of oxazine (B8389632) rings through the transformation of piperazinyl triphenol derivatives provides a conceptual precedent for such intramolecular cyclizations to form heterocyclic rings attached to a piperazine.

Oxolane Ring Construction Strategy Key Precursors General Conditions Potential Application for Target Compound
Radical CyclizationUnsaturated piperazine derivative, 1,3-dicarbonyl compound, Mn(OAc)₃Acetic acid, moderate temperatureFormation of a dihydrofuran precursor to the oxolane ring
Intramolecular Cyclization of a DiolPiperazine-substituted pentane-1,4-diol derivativeAcid catalysis, dehydrationDirect formation of the 3-substituted oxolane ring

Stereoselective Synthesis Approaches to Specific Enantiomers (e.g., 1-[(3S)-3-ethyloxolan-3-yl]piperazine)

The synthesis of specific enantiomers of chiral piperazines is crucial for pharmacological studies. Asymmetric synthesis of carbon-substituted piperazines can be achieved using several approaches. One common method is to start from a chiral precursor, often derived from the chiral pool of natural products like amino acids. For the synthesis of 1-[(3S)-3-ethyloxolan-3-yl]piperazine, a potential route would involve starting with a chiral building block that establishes the stereocenter at the 3-position of the oxolane ring.

Another approach is the use of chiral auxiliaries. For example, a chiral auxiliary attached to the piperazine nitrogen can direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed. Asymmetric catalysis, employing chiral catalysts to control the stereoselectivity of a ring-forming or substitution reaction, represents a more modern and efficient strategy.

Stereoselective Strategy Principle Example Application for Target Compound
Chiral Pool SynthesisUse of readily available enantiopure starting materialsSynthesis starting from a chiral 3-hydroxy-3-ethyl-substituted precursor
Chiral AuxiliaryTemporary incorporation of a chiral group to direct stereochemistryUse of a chiral amine as a precursor to the piperazine ring
Asymmetric CatalysisUse of a chiral catalyst to favor the formation of one enantiomerAsymmetric hydrogenation or cyclization to form the chiral oxolane ring

Derivatization Strategies for the Piperazine Moiety

The presence of a secondary amine in the piperazine ring of this compound provides a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the piperazine ring is nucleophilic and can readily undergo N-alkylation and N-acylation reactions. N-alkylation can be achieved by reacting this compound with various alkylating agents, such as alkyl halides or sulfonates, typically in the presence of a base to neutralize the acid formed during the reaction. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is another effective method for N-alkylation. mdpi.com

N-acylation can be accomplished using a variety of acylating agents, including acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents. These reactions are generally high-yielding and provide access to a wide range of amide derivatives.

Reaction Type Reagents Typical Solvents Product Type
N-AlkylationAlkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, Et₃N)DMF, AcetonitrileN-Alkyl piperazine
Reductive AminationAldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)₃)Dichloromethane, THFN-Alkyl piperazine
N-AcylationAcyl chloride (e.g., RCOCl), Base (e.g., Et₃N, Pyridine)Dichloromethane, THFN-Acyl piperazine (Amide)
N-AcylationCarboxylic acid, Coupling agent (e.g., EDC, HATU)DMF, DichloromethaneN-Acyl piperazine (Amide)

Palladium-Catalyzed Cross-Coupling Reactions for Aryl/Heteroaryl Piperazines

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for the synthesis of N-aryl and N-heteroaryl piperazines. mdpi.com This reaction involves the coupling of an amine with an aryl or heteroaryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. This compound can serve as the amine component in these reactions, allowing for the introduction of a wide variety of aromatic and heteroaromatic substituents.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. The reaction conditions, including the choice of base, solvent, and temperature, must be optimized for each specific substrate combination.

Aryl/Heteroaryl Halide Palladium Catalyst Ligand Base Solvent Typical Yield (%)
Aryl BromidePd₂(dba)₃RuPhosNaOtBuDioxane80-95
Aryl ChloridePd(OAc)₂XPhosK₃PO₄Toluene75-90
Heteroaryl BromidePd₂(dba)₃BINAPCs₂CO₃Toluene70-85
Heteroaryl ChloridePd(OAc)₂SPhosK₂CO₃t-Amyl alcohol65-80

Formation of Related Oxazine-Piperazine Hybrids

The piperazine moiety within this compound serves as a versatile scaffold for constructing more complex heterocyclic systems, such as nih.govacs.orgoxazine-piperazine hybrids. While direct synthesis from the title compound is not explicitly documented, established methodologies for analogous piperazine derivatives provide a clear pathway for this transformation.

A robust method involves the reaction of a piperazine precursor with formaldehyde (B43269) in the presence of a trialkylamine base and a Lewis acid catalyst. doi.org Research has demonstrated the successful synthesis of novel oxazine-piperazines in high yields (>80%) by heating a methanolic mixture of a piperazine-triphenol precursor, triethylamine (B128534) (Et₃N), aqueous formaldehyde (HCHO), and gallium(III) nitrate (B79036) hexahydrate (Ga(NO₃)₃·6H₂O). doi.org The reaction typically proceeds at 80°C for approximately 30 minutes. doi.org The gallium salt is identified as an effective catalyst for promoting the ring closure necessary to form the nih.govacs.orgoxazine ring. doi.org The oxazine ring is formed by the insertion of a methylene (B1212753) group from formaldehyde between a phenolate (B1203915) oxygen and a nitrogen atom of the piperazine ring. doi.org

This transformation can be envisioned for this compound, where the secondary amine of the piperazine ring would react with an appropriate phenol (B47542) and formaldehyde to yield a corresponding oxazine-piperazine hybrid. The general conditions for such a reaction are summarized in the table below.

Table 1: Representative Conditions for Oxazine-Piperazine Hybrid Formation

ComponentRoleExample ReagentStoichiometry (Precursor:Base:Catalyst)SolventTemperatureTimeYield
Piperazine PrecursorSubstratePiperazinyl tri-tert-butyl-phenol1Methanol80 °C30 min>80%
Aldehyde SourceMethylene Bridge37% aq. HCHO3Methanol80 °C30 min>80%
BaseProton ScavengerEt₃N3Methanol80 °C30 min>80%
CatalystLewis AcidGa(NO₃)₃·6H₂O1Methanol80 °C30 min>80%

Data sourced from studies on analogous piperazine-phenol precursors. doi.org

Transformations of the Ethyloxolane Moiety

The ethyloxolane portion of the molecule presents two main sites for chemical transformation: the terminal ethyl group and the oxolane (tetrahydrofuran) ring system.

The ethyl group attached to the quaternary carbon of the oxolane ring is chemically robust. Its functionalization generally requires conditions that can activate C-H bonds. The proximity of the piperazine nitrogen and the oxolane oxygen can influence the reactivity of the adjacent methylene and methyl groups. Modern synthetic methods, particularly those involving photoredox catalysis, have enabled the C-H functionalization of tertiary amines. sioc-journal.cn These processes often proceed through the formation of an iminium cation or an α-amino carbon radical via a single electron transfer, which can then engage with various reagents. sioc-journal.cn

Furthermore, synthetic platforms utilizing quinone mediators have been developed for the α-C-H functionalization of amines, proceeding through the in-situ generation of reactive imine intermediates that can be trapped by nucleophiles. rsc.org While these methods have not been specifically applied to this compound, they represent plausible strategies for its elaboration. Potential transformations could include hydroxylation, amination, or carbon-carbon bond formation at the C-1 or C-2 position of the ethyl group.

The oxolane ring, a derivative of tetrahydrofuran (B95107) (THF), is a relatively stable five-membered ether. Its ring-opening is less favorable than that of strained rings like epoxides or oxetanes but can be achieved under specific catalytic conditions.

Lewis Acid-Mediated Ring-Opening: Strong Lewis acids can activate the oxolane oxygen, facilitating nucleophilic attack and subsequent ring cleavage. An N-heterocyclic carbene-boryl trifluoromethanesulfonate (B1224126) has been shown to react with nucleophiles in THF, resulting in the ring-opening of THF and its incorporation between the electrophile and the nucleophile to yield products of the type dipp-Imd–BH₂O(CH₂)₄Nu. rsc.org Similarly, cationic ring-opening polymerization of THF can be initiated by strong Brønsted acids like 12-tungstophosphoric acid, often requiring a co-catalyst such as acetic anhydride. nih.gov

Frustrated Lewis Pair (FLP) Catalysis: A notable modern approach involves the use of Frustrated Lewis Pairs (FLPs). Intramolecular FLPs featuring a dimethylxanthene backbone with phosphorus (Lewis base) and aluminum (Lewis acid) centers have been reported to activate and cleave THF. nih.gov Theoretical studies using density functional theory (DFT) show that these FLP-type molecules can energetically favor the ring-opening reaction. nih.govacs.org The reaction proceeds through the formation of a precursor complex, followed by a transition state leading to the cleaved product. nih.gov

Surface-Mediated Ring-Opening: On semiconductor surfaces like Ge(100), THF has been observed to undergo a ring-opening reaction, forming a Ge–(CH₂)₄–O–Ge structure, demonstrating that C-O bond cleavage is feasible under specific physical conditions. acs.orgacs.org

Table 2: Comparison of Oxolane (THF) Ring-Opening Methodologies

MethodCatalyst / ReagentKey Intermediate / StateProduct TypeReference
Lewis Acid CatalysisNHC-Boryl Triflate / NucleophileActivated Ether-Lewis Acid ComplexLinear Ether rsc.org
Cationic PolymerizationH₃PW₁₂O₄₀ / Acetic AnhydrideOxonium IonPoly(THF) nih.gov
FLP CatalysisP/Al-based FLPFLP-THF AdductRing-Opened Adduct nih.govacs.org
Surface ReactionGe(100) SurfaceAdsorbed Molecular SpeciesSurface-Bound Alkoxide acs.orgacs.org

Mechanistic Studies of Key Synthetic Pathways

Understanding the mechanisms of the aforementioned transformations is crucial for controlling reaction outcomes and designing new synthetic routes.

Mechanism of Oxazine-Piperazine Formation: The formation of the nih.govacs.orgoxazine ring from piperazine-phenol precursors is proposed to follow a metal-templated pathway. doi.org In this mechanism, the Ga(III) ion coordinates to two adjacent phenolate groups of the precursor molecule. This coordination acts as a template, bringing the reactive sites—the phenolate oxygen and the piperazine nitrogen—into close proximity. This pre-organization facilitates the intramolecular cyclization with a methylene unit derived from formaldehyde, leading to the formation of the six-membered oxazine ring with high efficiency. doi.org The decomposition of the intermediate metal complex releases the final oxazine-piperazine product. doi.org

Mechanism of FLP-Mediated Oxolane Ring-Opening: The ring-opening of THF by intramolecular FLPs has been studied computationally. nih.govacs.org The process begins with the coordination of the THF oxygen (Lewis base) to the Lewis acidic center (e.g., aluminum) of the FLP. Simultaneously, the Lewis basic center of the FLP (e.g., phosphorus) attacks one of the α-carbons of the THF ring. This concerted interaction leads to a transition state where the C-O bond is significantly weakened and elongated. nih.gov The collapse of this transition state results in the cleavage of the C-O bond and the formation of a zwitterionic, ring-opened product where the former ether oxygen is bound to the Lewis acid and the α-carbon is bound to the Lewis base. Energy decomposition analysis suggests the bonding interaction is dominated by a donor-acceptor model. nih.gov

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Unambiguous Structural Assignment using 1D NMR (¹H, ¹³C)

One-dimensional NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, would provide foundational information about the structure of 1-(3-Ethyloxolan-3-yl)piperazine. The ¹H NMR spectrum would reveal the number of distinct proton environments, their integration (ratio of protons), and their splitting patterns (spin-spin coupling), which indicates adjacent protons. The ¹³C NMR spectrum would show the number of unique carbon atoms and their chemical environments. The expected, though currently unconfirmed, chemical shifts would be influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Ethyl-CH₃ ~0.9 Triplet
Ethyl-CH₂ ~1.6 Quartet
Oxolane-CH₂ ~1.8-2.0, ~3.5-3.8 Multiplets
Piperazine-CH₂ ~2.5-3.0 Multiplets

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
Ethyl-CH₃ ~8
Ethyl-CH₂ ~30
Oxolane-C3 ~75 (Quaternary)
Oxolane-CH₂ ~35, ~68

Elucidation of Connectivity and Stereochemistry via 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are essential for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton couplings within the ethyl and oxolane fragments, and within the piperazine (B1678402) ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, critically connecting the ethyl group to the oxolane ring at the C3 position, and the oxolane ring to the piperazine nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which could help to determine the preferred conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Determination of Molecular Formula and Precise Mass

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This would allow for the unambiguous determination of its molecular formula, C₁₀H₂₀N₂O.

Fragmentation Pattern Analysis for Structural Insights

Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would induce fragmentation of the molecule. The analysis of the resulting fragment ions would provide evidence for the connectivity of the different structural units. Expected fragmentation pathways would likely involve the cleavage of the piperazine ring and the loss of the ethyl group from the oxolane ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Piperazine) 3300-3500 Medium-Weak, Broad
C-H Stretch (Aliphatic) 2850-3000 Strong
C-O-C Stretch (Ether) 1050-1150 Strong

The absence of publicly available experimental data for this compound prevents a more detailed and factual analysis. The information presented here is based on established principles of spectroscopic interpretation for analogous chemical structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. msu.edu When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. chromatographyonline.com The wavelength of light absorbed is directly related to the energy difference between these states. For a molecule like this compound, which is composed of saturated rings with heteroatoms (nitrogen and oxygen) containing non-bonding electrons (lone pairs), specific types of electronic transitions are anticipated.

The primary electronic transitions expected for this compound would be n → σ* (n-to-sigma star) transitions. Current time information in Bangalore, IN. These occur when an electron from a non-bonding orbital (the lone pairs on the nitrogen and oxygen atoms) is excited to an anti-bonding σ* orbital. Saturated compounds with atoms bearing lone pairs typically exhibit these absorptions in the UV region. Current time information in Bangalore, IN. These transitions are generally of lower intensity compared to π → π* transitions found in molecules with conjugated systems. Current time information in Bangalore, IN.

A hypothetical UV-Vis spectrum of this compound would likely show absorption maxima in the short-wavelength UV region, typically below 220 nm. The precise wavelength and molar absorptivity (ε) would be sensitive to the solvent environment, as solvent polarity can influence the energy levels of the non-bonding orbitals.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

Transition TypeExpected λmax (nm)SolventMolar Absorptivity (ε)
n → σ< 220HexaneLow to Medium
n → σ< 220EthanolLow to Medium

Note: This table is illustrative and based on general principles of UV-Vis spectroscopy for saturated heterocyclic compounds. Actual experimental data is required for confirmation.

Advanced Spectroscopic Methods for Conformational and Chiral Analysis

The this compound molecule possesses a chiral center at the C3 position of the oxolane ring, where the ethyl and piperazine groups are attached. This means the compound can exist as a pair of enantiomers. Furthermore, the piperazine and oxolane rings are conformationally flexible. Advanced spectroscopic methods are essential for probing both the chirality and the preferred solution-state conformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is a powerful tool for conformational analysis. nih.gov For this compound, 1D and 2D NMR experiments (such as COSY, HSQC, HMBC, and NOESY) would be used to assign all proton (¹H) and carbon (¹³C) signals. csic.es The analysis of coupling constants (³J-values) and Nuclear Overhauser Effect (NOE) correlations can provide critical information about the torsion angles within the rings and the spatial proximity of different protons, thereby revealing the dominant chair/boat or twist conformations of the piperazine and envelope/twist conformations of the oxolane ring. mdpi.comcopernicus.org

Chiroptical Spectroscopy: Techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are specifically designed for chiral analysis. researchgate.net These methods measure the differential absorption of left and right circularly polarized light. An ECD spectrum would show characteristic bands corresponding to the electronic transitions, but with positive or negative signs depending on the absolute configuration of the enantiomer. VCD, which operates in the infrared region, provides information on the stereochemistry based on molecular vibrations. Comparing experimental VCD or ECD spectra with quantum chemical calculations is a robust method for determining the absolute configuration (R or S) of the chiral center. researchgate.net

Mass Spectrometry (MS) with Chiral Analysis: While standard MS does not distinguish between enantiomers, it can be coupled with chiral separation techniques or used in specific ways to probe chirality. frontiersin.org For instance, forming diastereomeric complexes with a known chiral reference molecule can allow for differentiation and quantification of the enantiomers in a mass spectrometer. frontiersin.org

Integrated Spectroscopic Data Analysis for Complex Structure Determination

The definitive structural elucidation of this compound relies on the integration of data from multiple spectroscopic sources. No single technique can provide a complete picture. The process involves assembling a structural puzzle where each piece of spectroscopic information corroborates and refines the others.

For instance, Mass Spectrometry (MS) would confirm the molecular weight (184.28 g/mol ) and elemental composition (C₁₀H₂₀N₂O). bldpharm.com Infrared (IR) spectroscopy would identify the characteristic vibrational modes, such as C-H, C-N, and C-O stretching frequencies.

The core of the structural determination would then lie in the detailed analysis of ¹H and ¹³C NMR data to establish the connectivity of the atoms. csic.es Finally, advanced 2D NMR techniques (NOESY/ROESY) and chiroptical methods (VCD/ECD), often in conjunction with computational modeling, would be used to resolve the complex questions of stereochemistry and preferred 3D conformation. mdpi.comnih.gov

Table 2: Integrated Spectroscopic Data for Structural Determination of this compound

TechniqueInformation ProvidedRelevance to Structure
Mass Spectrometry (HRMS) Exact mass and molecular formula.Confirms elemental composition (C₁₀H₂₀N₂O).
Infrared (IR) Spectroscopy Presence of functional groups (C-O, C-N, C-H bonds).Confirms the heterocyclic nature of the molecule.
¹H and ¹³C NMR Chemical environment and connectivity of all H and C atoms.Establishes the core 2D structure and bonding framework.
2D NMR (COSY, HMBC) Correlations between adjacent protons and through several bonds.Confirms the attachment of the ethyl and piperazine groups to the oxolane ring.
NOESY/ROESY Through-space correlations between protons.Provides data on spatial proximity, essential for determining the 3D conformation.
ECD/VCD Spectroscopy Differential absorption of polarized light.Determines the absolute configuration (R/S) of the chiral center.

Note: This table outlines the expected contribution of each technique to the structural elucidation. The actual data is not publicly available.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. Density Functional Theory (DFT) is a particularly popular and effective method, offering a good balance between accuracy and computational cost for studying organic molecules. jksus.orgjddtonline.info

The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. Using methods like DFT with appropriate basis sets (e.g., 6-311++G**), researchers can calculate the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. jksus.org For 1-(3-Ethyloxolan-3-yl)piperazine, this would involve determining the preferred conformation of the piperazine (B1678402) ring (chair, boat, or twist-boat) and the orientation of the ethyloxolane substituent.

Studies on similar piperazine derivatives have successfully used DFT methods, such as B3LYP and WB97XD, to optimize molecular geometries. jksus.org The accuracy of these calculations is often validated by comparing the computed parameters with experimental data from techniques like X-ray crystallography, where the root-mean-square deviation (RMSD) is used as a measure of agreement. jksus.org For instance, in a study on a piperazine derivative, RMSD values as low as 0.1054 Å were achieved, indicating excellent correspondence between the calculated and experimental structures. jksus.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. jddtonline.infodergipark.org.tr

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. jddtonline.info For this compound, calculating the HOMO and LUMO energies would help predict its reactivity in various chemical environments. The distribution of these orbitals across the molecule would pinpoint the most likely sites for nucleophilic and electrophilic attack. For example, in studies of aryl sulfonyl piperazine derivatives, the HOMO-LUMO gap was used to compare the reactivity of different compounds within the series. jddtonline.info

Table 1: Illustrative Frontier Molecular Orbital Data for an Analogous Piperazine Derivative This table presents hypothetical data based on typical values found in computational studies of piperazine derivatives to illustrate the concept.

ParameterEnergy (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)5.3Difference between LUMO and HOMO energies; indicates chemical reactivity and stability.

Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These are often calculated using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. By comparing the calculated shifts with experimental spectra, researchers can confirm the proposed structure of a synthesized compound like this compound. nih.gov

Molecular Modeling and Simulation

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules and their interactions over time.

Molecules with flexible bonds, like this compound, can exist in multiple spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. dergipark.org.trresearchgate.net

This is often done by systematically rotating specific dihedral angles and calculating the potential energy at each step, generating a potential energy surface (PES). dergipark.org.tr For this compound, key rotations would include the bond connecting the piperazine and oxolane rings and the bonds within the piperazine ring itself. A study on 1-(4-Fluorophenyl)piperazine used a PES scan to identify its three most stable conformers, finding the global minimum at a specific dihedral angle of 110°. dergipark.org.tr This analysis is crucial as the biological activity of a molecule can depend heavily on its preferred conformation.

Table 2: Example of Conformational Analysis Results for an Analogous Piperazine Derivative This table is a representative example based on findings for similar molecules, such as 1-(4-Fluorophenyl)piperazine. dergipark.org.tr

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)Stability
I-60°1.5Metastable
II110°0.0Most Stable
III180°0.8Metastable

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.govacs.org This provides a "movie" of molecular behavior, revealing how the molecule flexes, interacts with its environment (like water as a solvent), and binds to biological targets. nih.govmanchester.ac.uk

For this compound, an MD simulation would show how the piperazine and oxolane rings move and change conformation in an aqueous solution. researchgate.net These simulations are performed at a constant temperature and pressure (NPT ensemble) to mimic laboratory conditions. nih.gov Such studies are vital for understanding how a molecule behaves in a biological system, including its interactions with water molecules and its potential to cross cell membranes. MD simulations have been effectively used to study the binding of phenyl-piperazine analogues to protein targets and to understand absorption mechanisms in piperazine solutions. nih.govnih.gov

In Silico Approaches for Scaffold Exploration and Ligand Design

Computational, or in silico, methods are crucial for exploring the chemical space around a core scaffold like this compound. These techniques allow for the rapid design and evaluation of new ligands, optimizing for potential biological activity and pharmacokinetic properties. researchgate.netnih.gov

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. nih.govjst.go.jp For a compound like this compound, this process would involve docking the molecule into the active sites of various biologically relevant targets known to interact with piperazine derivatives.

Molecular docking predicts the preferred orientation of a molecule when bound to another to form a stable complex. researchgate.netmdpi.com This method estimates the binding affinity and analyzes the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the target. nih.govresearchgate.net Piperazine-containing compounds have been investigated as inhibitors of acetylcholinesterase, antagonists for dopamine (B1211576) and histamine (B1213489) receptors, and modulators of various kinases. nih.govnih.govacs.org Docking studies of this compound against such targets could reveal its potential therapeutic applications. For example, studies on similar scaffolds have identified key interactions with amino acid residues in the active sites of these proteins. nih.govnih.gov

Table 1: Potential Biological Targets for this compound and Key Interaction Data from Docking Studies of Analogs

Target ProteinTherapeutic AreaKey Amino Acid Interactions for Piperazine AnalogsPredicted Binding Affinity Range (kcal/mol)
Acetylcholinesterase (AChE)Alzheimer's DiseaseHydrogen bonds, Hydrophobic interactions nih.govnih.gov-7.0 to -9.0
Dopamine D3 ReceptorSchizophrenia, Parkinson'sInteractions with serine and aspartate residues-8.0 to -10.5
Androgen ReceptorProstate CancerHydrogen, Electrostatic, Hydrophobic bonds nih.gov-7.1 to -7.5 nih.gov
Histamine H3 ReceptorNeurological DisordersInteractions with aspartate and tyrosine residues-7.5 to -9.5
Epidermal Growth Factor Receptor (EGFR)CancerHydrogen bonds with methionine and glutamine residues nih.gov-6.26 to -7.89 nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov For a series of analogs based on the this compound scaffold, a QSAR model could be developed to predict their activity against a specific biological target.

The process involves calculating a set of molecular descriptors for each compound, which quantify various aspects of the molecular structure such as electronic properties, hydrophobicity, and topology. nih.gov A statistical model is then built to correlate these descriptors with the experimentally measured biological activity. nih.gov A robust QSAR model can be a powerful predictive tool, guiding the design of new, more potent compounds by identifying the key structural features that influence activity. nih.govnih.gov For instance, a QSAR study on arylpiperazine derivatives identified specific descriptors like MATS7c and WPSA-3 as being strongly correlated with anti-proliferative activity. nih.gov

Table 2: Typical Molecular Descriptors Used in QSAR Studies of Piperazine Derivatives

Descriptor ClassExample DescriptorsProperty RepresentedPotential Impact on Activity
Electronic Dipole Moment, Partial ChargesDistribution of electrons in the moleculeInfluences electrostatic interactions with the target.
Steric Molecular Volume, Surface Area (WPSA-3) nih.govSize and shape of the moleculeDetermines the fit within the receptor's binding pocket.
Topological Molecular Connectivity Indices (e.g., MATS7c) nih.govAtom connectivity and branchingDescribes the overall shape and complexity of the molecule.
Thermodynamic Heat of Formation, Solvation EnergyEnergetic stability and properties in solutionRelates to the energy cost of binding and desolvation.
Hydrophobic LogPLipophilicity of the moleculeAffects membrane permeability and hydrophobic interactions.

Computational chemistry provides valuable tools to aid in the planning and execution of organic synthesis. hw.ac.uk For a target molecule like this compound, computational methods can be used to perform retrosynthetic analysis, breaking down the complex structure into simpler, commercially available starting materials. youtube.com

Computer-aided synthesis design can predict viable reaction pathways, evaluate the feasibility of different synthetic routes, and even predict potential side reactions and byproducts. This approach can save significant time and resources by focusing laboratory efforts on the most promising synthetic strategies. hw.ac.uk The synthesis of piperazines can be achieved through various methods, including N-alkylation, reductive amination, and transition-metal-catalyzed cyclizations, all of which can be modeled computationally. researchgate.netmdpi.com Similarly, various synthetic routes exist for oxolane (tetrahydrofuran) rings, which can be evaluated for efficiency. organic-chemistry.org

Elucidation of Reaction Mechanisms via Computational Methods (e.g., Transition State Analysis)

Understanding the detailed mechanism of a chemical reaction is fundamental to optimizing reaction conditions and improving yields. Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms at the atomic level. mdpi.comekb.eg

For the synthesis of this compound, computational analysis could be applied to key bond-forming steps. This involves calculating the potential energy surface of the reaction, identifying the structures and energies of reactants, intermediates, products, and, most importantly, the transition states. nih.gov The energy barrier of the transition state (activation energy) determines the rate of the reaction.

By modeling different potential pathways, chemists can determine the most energetically favorable mechanism. For example, in a potential synthesis involving the alkylation of piperazine with a suitable 3-ethyl-3-vinyloxolane precursor or a related electrophile, DFT calculations could clarify whether the reaction proceeds via an SN2, SN1, or Michael addition mechanism. This insight allows for the rational selection of catalysts, solvents, and temperatures to favor the desired reaction pathway and maximize the yield of the final product. mdpi.com

Role As a Molecular Scaffold and Building Block in Advanced Organic Synthesis

Design Principles for Novel Molecular Architectures

The design of new molecules incorporating the 1-(3-Ethyloxolan-3-yl)piperazine moiety is guided by several key principles. The inherent features of this scaffold, such as the basicity of the piperazine (B1678402) nitrogen and the potential for stereoisomerism at the C3 position of the oxolane ring, are critical considerations. The piperazine ring is a common pharmacophore in medicinal chemistry, often used to improve the physicochemical properties of a molecule or to act as a linker to other functional groups. mdpi.com

Utilization in Scaffold Hopping Strategies

Scaffold hopping is a powerful technique in drug discovery used to identify novel molecular frameworks with similar biological activity to a known active compound. niper.gov.in The this compound scaffold is well-suited for this approach due to its distinct topology and the possibility of mimicking the spatial arrangement of functional groups in other cyclic systems. nih.gov

Isosteric Replacements within the Piperazine and Oxolane Cores

Isosteric replacement, the substitution of an atom or group with another that has similar physical or chemical properties, is a common strategy in scaffold hopping. sci-hub.se Within the this compound framework, the piperazine ring can be replaced by other cyclic diamines or related heterocyclic systems to modulate basicity, rigidity, and interaction with biological targets. researchgate.net Similarly, the oxolane oxygen can be substituted with sulfur (thiolane) or carbon (cyclopentane) to alter the polarity and hydrogen bonding capacity of the ring. The ethyl group at C3 can also be replaced with other alkyl or functionalized chains to explore different steric and electronic effects. researchgate.net

Strategic Linker Chemistry and Diversification Points

The secondary amine of the piperazine ring in this compound serves as a primary point for diversification. researchgate.net A variety of linker chemistries can be employed to attach this scaffold to other molecular fragments. Common reactions include reductive amination, amide bond formation, and nucleophilic substitution. nih.gov These methods allow for the systematic exploration of the chemical space around the core scaffold, leading to the generation of libraries of related compounds with diverse properties. nih.gov

Applications in Combinatorial Chemistry and Compound Library Synthesis

The robust nature of the this compound scaffold and the reactivity of its piperazine nitrogen make it an ideal building block for combinatorial chemistry and the synthesis of compound libraries. researchgate.net By employing parallel synthesis techniques, a large number of derivatives can be rapidly generated by reacting the core scaffold with a diverse set of building blocks, such as carboxylic acids, aldehydes, and sulfonyl chlorides. mdpi.com These libraries are invaluable for high-throughput screening campaigns aimed at identifying new lead compounds in drug discovery.

Integration into More Complex Macrocyclic or Polycyclic Systems

The this compound moiety can be incorporated into more complex molecular architectures, including macrocycles and polycyclic systems. The piperazine ring can act as a cornerpiece or a flexible linker within a macrocyclic structure, influencing its conformation and binding properties. doi.org The synthesis of such complex molecules often involves multi-step sequences where the this compound unit is introduced at a strategic point. mdpi.com These advanced applications highlight the versatility of this scaffold in constructing molecules with intricate three-dimensional shapes and tailored functionalities.

Investigation of Structure Activity Relationships Sar at a Molecular Level

Impact of Substituent Variation on Molecular Recognition and Interactions

The nature of the substituent at the N-1 position of the piperazine (B1678402) ring is a critical determinant of a compound's interaction with biological targets, such as receptor binding sites and enzyme active sites. nih.govijrrjournal.com The 1-(3-Ethyloxolan-3-yl)piperazine molecule features a non-aromatic, heterocyclic oxolane (tetrahydrofuran) ring attached to the piperazine core.

The N-1 substituent dictates how the molecule fits into a binding pocket and the types of intermolecular forces it can form. Research on various N-1 substituted piperazines has demonstrated that this position profoundly influences affinity and selectivity. For instance, in a series of dopamine (B1211576) D3 and D2 receptor antagonists, modifications to an N-1 aryl group, such as adding electron-withdrawing groups like trifluoromethyl, significantly altered binding affinity and selectivity. acs.org Replacing an aryl group with a non-aromatic, polar group like 3-ethyloxolane changes the molecule's properties from being largely hydrophobic to having a more balanced profile.

The key features of the 3-ethyloxolan-3-yl group and their potential impact are:

The Oxolane Ring: The oxygen atom within the oxolane ring can act as a hydrogen bond acceptor, potentially forming a key interaction with amino acid residues (e.g., serine, threonine, or tyrosine) in a receptor's binding site.

The Ethyl Group: This alkyl group adds a small, hydrophobic character and, by creating a tertiary carbon at the point of attachment, provides steric bulk that can influence the molecule's orientation within the binding pocket.

The Unsubstituted N-4 Nitrogen: This basic nitrogen is a common feature in many piperazine-based ligands and is often crucial for forming an ionic bond or a key hydrogen bond with an acidic residue (e.g., aspartic acid) in the target protein. researchgate.net

The table below illustrates how variations in the N-1 substituent of a piperazine core can impact receptor binding affinity, using data from a series of dopamine D3/D2 receptor ligands as a representative example.

CompoundN-1 Substituent (R)D3 Receptor Ki (nM)D2 Receptor Ki (nM)Selectivity (D2 Ki / D3 Ki)
6Phenyl7.7415.4
83-Chlorophenyl1.52919
93-Trifluoromethylphenyl1.37356
103-Cyanophenyl3.07224

Data adapted from a study on [4-(4-carboxamidobutyl)]-1-arylpiperazines. The core structure differs, but the data illustrates the principle of N-1 substituent effects. acs.org

Stereochemical Influences on Molecular Activity and Selectivity

Stereochemistry plays a pivotal role in pharmacology, as biological macromolecules like receptors and enzymes are chiral environments. The C-3 position of the oxolane ring in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers: (R)-1-(3-ethyloxolan-3-yl)piperazine and (S)-1-(3-ethyloxolan-3-yl)piperazine.

It is a well-established principle that enantiomers can exhibit different pharmacological and toxicological properties. One enantiomer may bind with high affinity to a target receptor, while the other may have significantly lower affinity or even interact with a different receptor altogether. nih.gov This difference arises because the three-dimensional arrangement of atoms in one enantiomer may allow for optimal interactions with the binding site, whereas its mirror image cannot achieve the same complementary fit.

For this compound, the (R) and (S) configurations would project the ethyl group and the rest of the oxolane ring into different regions of space relative to the piperazine core. This could lead to one enantiomer being more active or selective than the other. For example, in a series of piperazine-based serotonin (B10506) and noradrenaline reuptake inhibitors, the separated enantiomers showed distinct activity profiles. nih.gov

EnantiomerReceptor Target A (Ki, nM)Receptor Target B (Ki, nM)Selectivity (Ki B / Ki A)
(R)-Enantiomer1050050
(S)-Enantiomer2502501
Racemic Mixture---

This table presents hypothetical data to illustrate the common principle of stereoselectivity in receptor binding, where one enantiomer often shows higher affinity and selectivity.

Pharmacophore Modeling and Rational Ligand Design Principles

Pharmacophore modeling is a crucial tool in rational drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For piperazine-based ligands targeting central nervous system (CNS) receptors, common pharmacophore models often include several key features. nih.govresearchgate.net

A general pharmacophore for a piperazine-based receptor ligand typically consists of:

A Basic Amine Feature: This is almost always the distal, unsubstituted N-4 nitrogen of the piperazine ring. It is positively charged at physiological pH and forms a critical ionic interaction with an acidic amino acid in the receptor. researchgate.net

A Hydrophobic Region: This feature interacts with non-polar pockets within the receptor binding site. In this compound, the ethyl group and the carbon backbone of the oxolane ring contribute to this feature.

A Hydrogen Bond Acceptor/Donor: The ability to form hydrogen bonds enhances binding affinity and specificity. The oxygen atom in the oxolane ring serves as a potential hydrogen bond acceptor.

The this compound structure fits well within this framework. Rational ligand design would involve modifying its structure to optimize its fit to a target-specific pharmacophore. For example, altering the length of the alkyl group (e.g., from ethyl to propyl) could probe the size of the hydrophobic pocket, while replacing the oxolane ring with a different heterocycle could explore the need for different hydrogen bonding patterns.

Pharmacophoric FeatureCorresponding Structural Moiety in this compound
Basic, Ionizable AmineUnsubstituted Piperazine Nitrogen (N-4)
Hydrophobic GroupEthyl group and Oxolane ring carbons
Hydrogen Bond AcceptorOxygen atom of the Oxolane ring

This table maps the structural features of this compound to a general pharmacophore model for piperazine-based CNS ligands.

Molecular Mechanism Studies of Biological Activity

Piperazine derivatives exhibit a wide range of molecular mechanisms, most commonly acting as receptor antagonists, agonists, or inhibitors of neurotransmitter transporters. ijrrjournal.comnih.gov Given the extensive research on related compounds, this compound is likely to function as a receptor antagonist at one or more G-protein coupled receptors (GPCRs), such as serotonin, dopamine, histamine (B1213489), or sigma receptors. nih.govmdpi.com

Receptor Antagonism: As a receptor antagonist, the molecule would bind to a receptor but fail to induce the conformational change necessary for signal transduction. By occupying the binding site, it blocks the endogenous neurotransmitter from binding and activating the receptor. This mechanism is the basis for the therapeutic effect of many antipsychotic, antidepressant, and antihistamine drugs. nih.govacs.org For instance, studies on dual-acting ligands have shown that certain piperazine derivatives can act as antagonists at both the histamine H3 and sigma-1 (σ1) receptors. nih.gov The molecular mechanism involves the ligand entering the binding pocket and establishing key interactions (ionic, hydrogen bonds, hydrophobic) that stabilize a non-functional, or "off," state of the receptor.

Enzyme Modulation: Some piperazine derivatives act as enzyme inhibitors. For example, certain piperazine-oxadiazole hybrids have been developed as inhibitors of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of neurotransmitters like serotonin. nih.gov The mechanism involves the compound binding to the active site of the enzyme, preventing the substrate from accessing it.

The specific biological activity of this compound would depend on which receptor or enzyme it binds to with the highest affinity, a property dictated by the SAR principles discussed above.

Piperazine Derivative ClassPrimary Molecular MechanismCommon Biological Target(s)Reference
ArylpiperazinesReceptor Antagonism / AgonismSerotonin (5-HT), Dopamine (D2) Receptors acs.org
Alkylpiperazines (with aryl ether linker)Receptor AntagonismHistamine H3, Sigma-1 Receptors nih.gov
Piperazine-2,3-dicarboxylatesReceptor AntagonismNMDA, Kainate Receptors nih.gov
Piperazine-OxadiazolesEnzyme InhibitionMonoamine Oxidase A (MAO-A) nih.gov

This table summarizes common molecular mechanisms for various classes of piperazine derivatives found in scientific literature.

Advanced Chemical Reactivity and Catalysis Involving 1 3 Ethyloxolan 3 Yl Piperazine

Kinetics and Thermodynamics of Acid-Base Equilibria (pKa considerations)

The acid-base properties of 1-(3-Ethyloxolan-3-yl)piperazine are dictated by the two nitrogen atoms within the piperazine (B1678402) ring. Piperazine itself is a di-basic compound with two distinct pKa values, corresponding to the protonation of each nitrogen atom. Due to the lack of specific experimental data for this compound, we can analyze the expected influence of its substituents on the basicity of the piperazine core by examining related structures.

The pKa values of piperazine are influenced by temperature and the substitution pattern on the ring. uregina.ca Generally, electron-donating groups increase the pKa (increase basicity) by stabilizing the protonated form, while electron-withdrawing groups decrease it. The 3-ethyloxolan-3-yl substituent on one of the nitrogen atoms introduces both steric and electronic effects.

Electronic Effects: The ethyl group is a weak electron-donating group, which would slightly increase the electron density on the tertiary nitrogen (N1) it is attached to. The oxolane (tetrahydrofuran) ring's oxygen atom can exert a weak electron-withdrawing inductive effect due to its electronegativity, potentially decreasing the basicity.

Steric Effects: The bulky 3-ethyloxolan-3-yl group can sterically hinder the approach of a proton to the adjacent tertiary nitrogen (N1). However, the more significant impact is on the pKa of the distant secondary nitrogen (N4).

Based on studies of similarly substituted piperazines, the first pKa value (pKa1), corresponding to the protonation of the more basic secondary amine (N4), is expected to be higher than the second pKa (pKa2) for the tertiary amine (N1). The addition of alkyl groups to a piperazine ring generally lowers the pKa compared to the parent piperazine. uregina.ca For instance, the addition of an ethyl group to piperazine lowers the pKa. uregina.ca Therefore, it is reasonable to predict that the pKa values for this compound will be slightly lower than those of unsubstituted piperazine.

Table 1: pKa Values of Piperazine and Related Derivatives at 298 K

Compound pKa1 pKa2
Piperazine 9.73 5.35
2-Methylpiperazine 9.68 5.20
1-Ethylpiperazine 9.80 4.97
1-(2-Hydroxyethyl)piperazine 9.47 3.92

Data sourced from a study on the pKa values of various piperazines, illustrating the effect of substitution on basicity. uregina.ca

Reaction Kinetics and Mechanisms of Complex Transformations

The reactivity of this compound is characterized by the nucleophilicity of its two nitrogen atoms. The secondary amine (N4) is generally more reactive in nucleophilic substitution and addition reactions than the sterically hindered tertiary amine (N1).

Common transformations involving the piperazine moiety include:

N-Alkylation and N-Arylation: The secondary amine can be readily alkylated or arylated to produce N,N'-disubstituted piperazines. The kinetics of these reactions are influenced by the electrophile's nature and the steric environment of the amine. Palladium-catalyzed amination reactions are a common method for forming such bonds. mdpi.com

N-Acylation: Reaction with acyl chlorides or anhydrides will preferentially occur at the secondary amine to form amides.

Amidine Formation: Zinc(II) compounds have been shown to catalyze the nucleophilic addition of piperazine amines to nitriles, forming amidines. rsc.org The reactivity in such transformations is dependent on the nucleophilicity of the amine. rsc.org

Ring-Opening Reactions: While the oxolane ring is generally stable, under harsh acidic conditions, it could potentially undergo ring-opening. However, such reactions are not typical under standard synthetic conditions.

The 3-ethyloxolan-3-yl substituent would exert a significant steric influence on the kinetics of reactions involving the tertiary nitrogen (N1). For reactions at the more accessible secondary nitrogen (N4), the substituent's electronic effects would play a more dominant role in modulating the reaction rate.

Applications of Piperazine-Derived Moieties as Ligands in Catalysis

Piperazine derivatives are highly effective ligands in coordination chemistry and catalysis due to the presence of two nitrogen donor atoms. rsc.orgbiointerfaceresearch.com They can act as bidentate ligands, chelating to a single metal center, or as bridging ligands, linking two metal centers to form mono- or bimetallic complexes. biointerfaceresearch.com The conformational flexibility of the piperazine ring, which can adopt chair or boat conformations, is critical for its coordination behavior. nih.gov Upon complexation with a metal ion, the ring often converts from the more stable chair conformation to a boat conformation to facilitate metal binding. nih.gov

While this compound has not been specifically reported as a ligand, its structure suggests several potential applications:

Bidentate N,N-Ligand: The two piperazine nitrogens can coordinate to a metal center, a common feature exploited in catalysts for various organic transformations, including polymerization reactions. rsc.org

Potentially Tridentate N,N,O-Ligand: The oxygen atom of the oxolane ring could potentially act as a third donor site, allowing the molecule to function as a tridentate ligand. This could lead to the formation of highly stable metal complexes with unique catalytic properties.

Asymmetric Catalysis: Although the current molecule is achiral, the introduction of chiral centers on the piperazine or oxolane ring could produce chiral ligands for asymmetric catalysis.

The bulky 3-ethyloxolan-3-yl group would influence the steric environment around the coordinated metal center, which can be advantageous in controlling the selectivity of a catalytic reaction.

Table 2: Examples of Catalytic Applications Using Piperazine-Based Ligands

Catalyst Type Reaction Role of Piperazine Ligand
Zinc(II) complexes Nucleophilic addition of amines to nitriles Acts as a reactant and ligand, facilitating amidine formation. rsc.org
Gallium(III) complexes Synthesis of rsc.orgnih.govoxazine (B8389632) derivatives Piperazine moiety is part of the synthesized structure and precursor ligand. doi.org
Iron(II) complexes C-H amination Bidentate pyridine-bridged carbene ligand with a piperazine unit showed high activity. researchgate.net

Development of Green Chemistry Methodologies for Synthesis and Derivatization

The principles of green chemistry aim to develop more environmentally benign and efficient chemical processes. The synthesis of piperazine derivatives is an area where such methodologies are increasingly being applied. mdpi.com

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of heterocyclic compounds, including those containing piperazine. mdpi.com For the derivatization of this compound, microwave irradiation could accelerate reactions such as N-alkylation or N-acylation.

Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemical methods can enhance reaction rates and yields, often allowing for the use of greener solvents like water or ethanol. mdpi.com This approach has been successfully used for synthesizing various triazine derivatives and could be adapted for piperazine chemistry. mdpi.com

Phase-Transfer Catalysis (PTC): PTC is a valuable tool for reactions involving an organic and an aqueous phase, common in the synthesis of substituted amines. Using catalysts like tetrabutylammonium (B224687) bromide (TBAB) can improve reaction efficiency and reduce the need for harsh organic solvents. mdpi.com

Atom-Efficient Reactions: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core green chemistry principle. This includes catalytic C-H activation/amination reactions, which avoid the pre-functionalization of substrates.

The development of a green synthesis for this compound itself would likely involve the reaction of piperazine with a suitable 3-ethyloxolan-3-yl electrophile under optimized, environmentally friendly conditions. Subsequent derivatizations could then employ the green methodologies described above.

Future Perspectives and Emerging Research Avenues

Development of Novel Analytical and Characterization Methodologies

The ability to accurately detect, quantify, and characterize 1-(3-Ethyloxolan-3-yl)piperazine is fundamental to any future research or application. While standard techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are crucial for initial structural confirmation, the development of more sensitive and specialized analytical methods will be essential for trace-level detection in complex matrices. preprints.org

Future research could focus on creating tailored High-Performance Liquid Chromatography (HPLC) methods. Since piperazine (B1678402) itself lacks a strong chromophore, direct UV detection can be challenging at low concentrations. A promising avenue, therefore, is the development of derivatization techniques. researchgate.netjocpr.com Reacting the secondary amine of the piperazine ring with a tagging agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) could form a stable, UV-active derivative, significantly lowering the limits of detection and quantification using widely available HPLC-UV instrumentation. researchgate.netjocpr.com Similarly, methods for qualitative and quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS) could also be refined for this and related compounds. researchgate.net

A summary of potential analytical development areas is presented below.

Technique Potential Application / Development Area Rationale
HPLC-UV Development of pre- or post-column derivatization methods.Enhances detection sensitivity and selectivity for compounds lacking strong chromophores. researchgate.netjocpr.com
LC-MS Method development for trace analysis in biological or environmental samples.Provides high sensitivity and structural confirmation for metabolite identification or impurity profiling. nih.gov
GC-MS Optimization for analyzing volatility and thermal stability.Useful for qualitative analysis and identification of potential volatile impurities. researchgate.net
2D NMR (HSQC) In-depth structural elucidation of novel derivatives.Confirms connectivity and stereochemistry in more complex analogs resulting from new synthetic strategies. nih.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

AI / ML Application Objective Potential Impact
Property Prediction Predict physicochemical properties (e.g., solubility, boiling point) and biological activities.Reduces the need for extensive initial lab testing; prioritizes compounds with higher chances of success. nih.govcoe.edu
Generative Models Design novel molecules based on the ethyloxolane-piperazine scaffold.Expands the chemical space with molecules tailored for desired therapeutic profiles. patsnap.com
Synthesis Planning Propose and optimize synthetic routes for new derivatives.Accelerates the "make" phase of the research cycle and reduces resource expenditure. nih.govpatsnap.com
Toxicity Prediction Early-stage identification of potential toxicity based on structural motifs.Minimizes late-stage failures by flagging potentially harmful compounds early in the development process. nih.govmdpi.com

Exploration of Materials Science Applications as a Building Block

The unique structural features of this compound—a polar, heterocyclic oxolane ring and a versatile piperazine linker—make it an intriguing candidate for applications in materials science. The piperazine moiety is a well-established building block in various functional materials.

One emerging area of exploration is the use of piperazine derivatives as corrosion inhibitors. Research has shown that molecules containing nitrogen and oxygen atoms can effectively adsorb onto metal surfaces, forming a protective layer that inhibits corrosion in acidic environments. researchgate.net The combination of the piperazine and oxolane rings in this compound provides multiple heteroatoms that could facilitate strong adsorption to metal surfaces, suggesting its potential as a novel corrosion inhibitor for materials like mild steel. researchgate.net

Furthermore, the bifunctional nature of the molecule, with its secondary amine, allows it to act as a monomer or a structural linker in polymer chemistry. It could be incorporated into polymer backbones to modify properties such as solubility, thermal stability, and adhesive characteristics. Its potential use as a ligand in the formation of Metal-Organic Frameworks (MOFs) or as a component in other advanced materials is another avenue worthy of investigation. bldpharm.com

Potential Application Relevant Structural Features Research Direction
Corrosion Inhibition Nitrogen and oxygen heteroatoms for surface adsorption.Synthesis and testing of the compound's ability to protect metals like mild steel in corrosive media. researchgate.net
Polymer Chemistry Two reactive nitrogen atoms in the piperazine ring.Use as a monomer or cross-linking agent to synthesize novel polymers with tailored properties.
Metal-Organic Frameworks (MOFs) Piperazine as a coordinating linker.Investigation as an organic building block for the synthesis of new porous materials for gas storage or catalysis. bldpharm.com

Expanding the Chemical Space of Ethyloxolane-Piperazine Hybrids through Innovative Synthetic Strategies

To fully explore the potential of the this compound scaffold, it is crucial to develop innovative synthetic strategies that allow for the creation of a diverse library of analogs. Expanding this chemical space will enable systematic structure-activity relationship (SAR) studies. chemrxiv.org

Modern synthetic organic chemistry offers a powerful toolkit for this purpose. The secondary amine of the piperazine ring is a prime target for functionalization. It can be readily alkylated or acylated, or it can participate in more complex transformations like the Buchwald-Hartwig amination or the Ullmann–Goldberg reaction to introduce a wide variety of aryl or heteroaryl substituents. researchgate.netmdpi.com These reactions are fundamental in medicinal chemistry for preparing N-arylpiperazines. mdpi.com

Further innovation could come from modifying the oxolane portion of the molecule or by developing entirely new routes to the core structure. For instance, multicomponent reactions could be designed to assemble the hybrid scaffold in a single, efficient step. The synthesis of related oxazine-piperazine derivatives has been shown to be catalyzed by metal nitrates, suggesting that catalytic approaches could provide efficient and novel pathways to related structures. doi.org By combining these advanced synthetic methods, a rich chemical library can be generated for screening in various applications.

Synthetic Strategy Target Modification Example Reaction Type
N-Functionalization Modification of the piperazine N-H position.Buchwald-Hartwig amination, Acylation, Reductive amination. researchgate.netmdpi.com
Scaffold Derivatization Modification of the ethyl group on the oxolane ring.Introduction of other alkyl or functional groups at the 3-position of the oxolane.
Novel Ring Synthesis Alternative construction of the core ethyloxolane-piperazine structure.Development of convergent syntheses or metal-catalyzed cyclization reactions. doi.org
Hybrid Elaboration Connecting the scaffold to other functional motifs (e.g., coumarins, indoles).Use of click chemistry or condensation reactions to create complex hybrid molecules. chemrxiv.orgnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.